![molecular formula C18H14Cl2FNO2 B3376138 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride CAS No. 1172281-43-4](/img/structure/B3376138.png)
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride
Overview
Description
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride, also known as CFM-2, is a chemical compound that has been widely studied in scientific research. It belongs to the family of quinoline derivatives and has shown promising results in various applications.
Mechanism of Action
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in tumor cells.
Advantages and Limitations for Lab Experiments
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in various diseases. However, 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has not been extensively tested in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride. One area of interest is its potential use in treating neurodegenerative diseases. 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been found to reduce inflammation in the brain and protect against neuronal damage, making it a promising candidate for treating Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer. 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Further research is needed to fully understand the potential of 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride in these and other areas.
Scientific Research Applications
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSNKGDMYEKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3F)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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